2-(4-bromo-2-chlorophenoxy)-N-(4-isopropylphenyl)acetamide
Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C17H17BrClNO2 and its molecular weight is 382.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.01312 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Fate and Behavior
Research on chlorophenols and chlorinated ethenes highlights the environmental fate and behavior of such compounds, indicating potential pathways and transformations relevant to 2-(4-bromo-2-chlorophenoxy)-N-(4-isopropylphenyl)acetamide. Chlorophenols, for example, are recognized for their moderate to high persistence in various environmental conditions, depending on microbial biodegradation capabilities. These studies suggest that understanding the degradation pathways and environmental persistence of chlorophenols and similar compounds is crucial for assessing their impact and managing their presence in the environment (Krijgsheld & Gen, 1986).
Toxicity and Biodegradation
The toxicity of chlorinated compounds, including chlorophenols and ethenes, to aquatic life and their biodegradation potential are of significant interest. Research indicates that these compounds can cause various toxic effects, including oxidative stress and disruption of endocrine functions in aquatic organisms. Studies on the biodegradation of herbicides based on 2,4-D, a compound structurally related to chlorophenols, suggest the crucial role of microorganisms in mitigating environmental contamination. These insights are essential for developing strategies to reduce the environmental impact of such compounds and highlight the importance of microbial communities in natural attenuation processes (Magnoli et al., 2020).
Environmental Monitoring and Management
Studies on the environmental presence and management of chlorophenols and related compounds underscore the need for effective monitoring and remediation strategies. The occurrence of these compounds in water bodies, soil, and air requires comprehensive monitoring to assess their distribution and concentrations in different environmental compartments. Furthermore, research on natural attenuation processes in hyporheic zones offers insights into potential in-situ bioremediation strategies that could be applicable to a wide range of chlorinated organic pollutants (Weatherill et al., 2018).
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(4-propan-2-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClNO2/c1-11(2)12-3-6-14(7-4-12)20-17(21)10-22-16-8-5-13(18)9-15(16)19/h3-9,11H,10H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDGLABXPBPDFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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